2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c1-20-13-4-3-12(7-14(13)21-2)8-15(18)17-9-16(19)10-22-5-6-23-11-16/h3-4,7,19H,5-6,8-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUSSOKPEMJSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CSCCSC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.
Synthesis of the Dithiepan Ring: The dithiepan ring is synthesized through a series of reactions involving sulfur-containing reagents.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the dithiepan ring under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Their Activity
A-740003 (P2X7 Receptor Antagonist)
A-740003 ([N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]) shares the 2-(3,4-dimethoxyphenyl)acetamide backbone but replaces the dithiepan group with a quinolinylamino-cyanoimino side chain. This modification confers selective antagonism of the P2X7 receptor, a key target in neuropathic pain and inflammation. Preclinical studies demonstrate A-740003’s dose-dependent efficacy in reducing neuropathic pain in rodent models, highlighting the importance of the 3,4-dimethoxy group in receptor interaction .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Rip-B replaces the acetamide with a benzamide group and substitutes the dithiepan with a phenethyl chain. While its biological activity is unspecified, its synthesis (80% yield, melting point 90°C) and NMR data (Tables 1–2 in ) provide a benchmark for comparing physicochemical properties. The absence of sulfur atoms and hydroxyl groups may reduce polarity compared to the target compound .
Benzothiazole-Based Acetamides
European patent applications describe derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, which incorporate electron-withdrawing trifluoromethyl and benzothiazole groups. The 3,4-dimethoxy group may improve membrane permeability, a feature shared with the target compound .
Chloroacetamide Herbicides
Compounds such as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) exemplify agrochemical acetamides. The chloro substituent and lipophilic alkyl groups contrast sharply with the target compound’s methoxy and hydrophilic dithiepan groups, reflecting divergent applications (herbicidal vs.
Structure-Activity Relationships (SAR)
- 3,4-Dimethoxyphenyl Group : Common in P2X7 antagonists (e.g., A-740003) and neuroactive agents, this group may facilitate receptor binding via π-π interactions or hydrogen bonding.
- Dithiepan Substituent : The sulfur atoms and hydroxyl group in the target compound could enhance solubility or modulate redox activity, distinguishing it from analogs like Rip-B or chloroacetamides.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Biological Activity
2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide, with the CAS Number 2415621-44-0, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes both aromatic and heterocyclic components. The presence of methoxy groups and a dithiepan moiety suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
- Antitumor Activity : Initial studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that it can inhibit cell proliferation significantly.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Preliminary investigations suggest that it may have neuroprotective properties, possibly through antioxidant mechanisms.
Antitumor Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant growth inhibition. The IC50 values for different cell lines were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.12 |
| HeLa (Cervical) | 7.45 |
| A549 (Lung) | 6.30 |
These values indicate a stronger effect on MCF-7 cells compared to the other lines, suggesting a selective action towards breast cancer cells.
Antimicrobial Activity
The antimicrobial efficacy was evaluated using the disk diffusion method against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 500 µg/mL |
| Pseudomonas aeruginosa | 300 µg/mL |
These results indicate moderate antimicrobial activity, particularly against Staphylococcus aureus.
Neuroprotective Effects
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant reduction in cell death and an increase in antioxidant enzyme activity:
| Enzyme | Control Activity (U/mg protein) | Treated Activity (U/mg protein) |
|---|---|---|
| Superoxide Dismutase | 5.0 | 9.8 |
| Catalase | 3.2 | 5.5 |
This suggests that the compound may enhance the cellular defense mechanisms against oxidative damage.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of key signaling pathways associated with cell proliferation and survival in cancer cells.
- Modulation of oxidative stress responses , enhancing cellular resilience.
- Direct interaction with microbial membranes , disrupting their integrity.
Case Studies and Future Directions
While initial findings are promising, further research is required to confirm these activities through clinical trials and more comprehensive preclinical studies. Future investigations should focus on:
- Pharmacokinetics and Toxicology : Understanding how the compound behaves in vivo.
- Mechanistic Studies : Elucidating specific molecular targets and pathways affected by the compound.
- Formulation Development : Exploring delivery methods to enhance bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
